Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate
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Overview
Description
Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves refluxing a mixture of ethyl 4-hydroxybenzoate and phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The phenylmethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis: The major products are 4-hydroxybenzoic acid and ethanol.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the phenylmethanesulfonyl group and has different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Phenyl 4-[(phenylmethanesulfonyl)oxy]benzoate: Contains a phenyl ester group, leading to different chemical properties and applications.
Properties
CAS No. |
62162-75-8 |
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Molecular Formula |
C16H16O5S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 4-benzylsulfonyloxybenzoate |
InChI |
InChI=1S/C16H16O5S/c1-2-20-16(17)14-8-10-15(11-9-14)21-22(18,19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
IKROGUYAGYXCSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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